methyl 5-(2-phenylethyl)-2-[(1H-tetraazol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-(2-phenylethyl)-2-[(1H-tetraazol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-phenylethyl)-2-[(1H-tetraazol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the phenylethyl group and the tetraazol-1-ylacetyl moiety. Common reagents used in these reactions include thioamides, α-haloketones, and azides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems could be employed to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-phenylethyl)-2-[(1H-tetraazol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 5-(2-phenylethyl)-2-[(1H-tetraazol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-phenylethyl)-2-amino-1,3-thiazole-4-carboxylate
- Methyl 5-(2-phenylethyl)-2-(1H-tetraazol-1-yl)-1,3-thiazole-4-carboxylate
- Methyl 5-(2-phenylethyl)-2-(acetylamino)-1,3-thiazole-4-carboxylate
Uniqueness
Methyl 5-(2-phenylethyl)-2-[(1H-tetraazol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate is unique due to the presence of the tetraazol-1-ylacetyl moiety, which may confer specific biological activities or chemical reactivity not seen in similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H16N6O3S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
methyl 5-(2-phenylethyl)-2-[[2-(tetrazol-1-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H16N6O3S/c1-25-15(24)14-12(8-7-11-5-3-2-4-6-11)26-16(19-14)18-13(23)9-22-10-17-20-21-22/h2-6,10H,7-9H2,1H3,(H,18,19,23) |
InChI Key |
VEJUAYOGUBUOJI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CN2C=NN=N2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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